molecular formula C8H6BrClO3 B12850396 Methyl 4-bromo-2-chloro-5-hydroxybenzoate

Methyl 4-bromo-2-chloro-5-hydroxybenzoate

Cat. No.: B12850396
M. Wt: 265.49 g/mol
InChI Key: RDAFCEOPISQWJJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-5-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-chloro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves the same esterification process but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-chloro-5-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-chloro-5-hydroxybenzoate is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Biological Activity

Methyl 4-bromo-2-chloro-5-hydroxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents along with a hydroxyl group on a benzoate framework. This unique combination of functional groups contributes to its reactivity and biological activity. The molecular formula is C₈H₆BrClO₃, and it has been studied for its role as an intermediate in organic synthesis.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may exert these effects by inhibiting pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is thought to occur through the downregulation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, which are crucial in the inflammatory response .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The halogen substituents enhance the compound's binding affinity to enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : By influencing key signaling pathways, the compound can modulate cellular responses to inflammation and infection.

These mechanisms highlight the compound's potential as a therapeutic agent in treating infections and inflammatory diseases.

Case Studies

A recent study explored the effects of this compound on various cell lines, demonstrating its ability to reduce inflammation markers significantly. The study utilized both in vitro assays and animal models to assess the anti-inflammatory effects, confirming the compound's potential for further development as an anti-inflammatory drug .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
4-Bromo-2-hydroxybenzoic acidModerateLow
5-Bromo-2-chloro-4-hydroxybenzoic acidLowModerate

This table illustrates that while this compound shows high antimicrobial activity, other compounds may exhibit varying levels of anti-inflammatory effects.

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

methyl 4-bromo-2-chloro-5-hydroxybenzoate

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,1H3

InChI Key

RDAFCEOPISQWJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)O

Origin of Product

United States

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